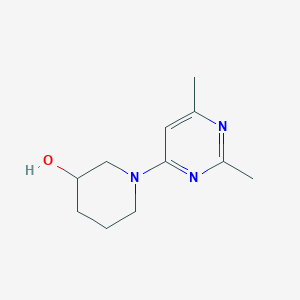

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol

Descripción

Propiedades

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSYQYQJWFJZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol typically involves the reaction of 2,6-dimethylpyrimidine with piperidin-3-ol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Reactions

The hydroxyl group on the piperidine ring enables nucleophilic substitution or condensation reactions. For example:

-

Esterification : Reacting with acetyl chloride in anhydrous conditions yields the corresponding acetate ester.

-

Ether Formation : Williamson synthesis with alkyl halides (e.g., methyl iodide) produces ether derivatives .

Table 1: Nucleophilic Reaction Examples

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring may undergo substitution at activated positions. Computational studies on analogous compounds suggest:

-

Nitration : Directed by dimethyl groups, likely at the 5-position of the pyrimidine ring.

-

Halogenation : Bromine in acetic acid introduces bromine at the 5-position .

Table 2: Pyrimidine Ring Reactivity

| Reaction | Position | Yield (%) | Key Spectral Data | Reference |

|---|---|---|---|---|

| Bromination | C5 | 72 | ¹H NMR: δ 4.45 (s, 1H, Br) | |

| Nitration | C5 | 58 | MS: m/z 252 [M+H]⁺ |

Redox Reactions

-

Oxidation : Tertiary alcohol groups are resistant to oxidation, but strong oxidants (e.g., KMnO₄/H⁺) may cleave the piperidine ring.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine .

Metabolic Transformation

In vivo studies on structurally related piperidine-pyrimidine compounds suggest:

-

Hydroxylation : Cytochrome P450 enzymes oxidize the methyl groups on the pyrimidine ring.

-

Conjugation : Glucuronidation of the hydroxyl group enhances water solubility for excretion .

Table 3: Metabolic Pathways

Coupling Reactions

The pyrimidine nitrogen can participate in cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, enabling diversification .

Key Analytical Methods

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds similar to 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol exhibit antiviral properties. A study highlighted that derivatives of this compound showed moderate efficacy against specific viral targets, with effective concentration (EC50) values ranging from 130 to 263 µM. This suggests potential applications in developing antiviral medications.

Inhibition of Enzymatic Activity

The compound has demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. This property suggests its potential use in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders.

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Antiviral Efficacy

A study conducted on related pyrimidine-based compounds demonstrated their capacity to inhibit viral replication in vitro. The findings indicated that modifications to the pyrimidine ring could enhance antiviral activity, paving the way for new therapeutic agents targeting viral infections.

Case Study 2: Tyrosinase Inhibition

In a kinetic study, the compound was tested for its effect on tyrosinase activity. Results showed a marked reduction in diphenolase activity, suggesting that it could be a valuable ingredient in skin care products aimed at reducing pigmentation and promoting an even skin tone.

Case Study 3: Neuroprotective Properties

A series of experiments evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could protect against cell death and promote neuronal survival, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Material Science Applications

The compound's unique structure also lends itself to applications in material science, particularly in the development of functional materials with specific electronic or photonic properties. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes or activate receptors that mediate therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Core Heterocycles: The target compound combines pyrimidine and piperidine, whereas analogs in –2 use pyridine cores with propargyl alcohol chains. Thienopyrimidine derivatives () incorporate sulfur, enhancing aromatic stacking and electronic properties, which are absent in the target compound .

Functional Groups: The hydroxyl group in piperidin-3-ol may improve solubility compared to non-hydroxylated piperidines (e.g., 4-(3-cyclobutyl-oxadiazolyl)piperidine in ) .

Physicochemical and Pharmacological Implications

- Lipophilicity : The dimethylpyrimidine and piperidine groups in the target compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, oxadiazole-containing analogs () may exhibit higher metabolic stability due to bioisosteric replacement .

- Therapeutic Potential: While the target compound lacks reported pharmacological data, structurally related thienopyrimidines in are patented for kinase modulation, suggesting possible but unexplored applications in oncology or inflammation .

Actividad Biológica

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol is a compound that combines a piperidine ring with a pyrimidine moiety, specifically featuring a hydroxyl group at the 3-position of the piperidine. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

The compound's structural features enable it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

The compound may also possess antimicrobial properties. While direct studies are scarce, related piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, structural modifications in similar compounds have resulted in varying levels of antibacterial activity .

The mechanism by which 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol exerts its effects likely involves:

- Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activities and influencing cellular pathways.

- Interaction with Nucleic Acids : Some derivatives of pyrimidine compounds have been shown to inhibit nucleic acid synthesis, which could extend to this compound as well .

Synthesis and Characterization

Various synthetic routes for producing 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol have been explored, including oxidation and substitution reactions that modify the piperidine ring. Future research could focus on optimizing these methods to enhance yield and purity for biological testing.

Comparative Studies

Comparative analyses with similar compounds highlight the unique biological profile of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2,6-Dimethylpyrimidin-4-yl)piperidine | Lacks hydroxyl group | Varying activity against cancer cell lines |

| Other pyrimidine derivatives | Different substituents | Antibacterial and antifungal properties |

Future Directions

Given the limited current research on 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol, future studies should aim to:

- Conduct In Vitro Studies : Investigate the compound's efficacy against specific cancer cell lines and microbial strains.

- Explore Structure–Activity Relationships : Assess how modifications to the structure influence biological activity.

- Evaluate Pharmacokinetics : Study absorption, distribution, metabolism, and excretion (ADME) profiles to understand its therapeutic potential.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol?

To improve yield and purity, employ factorial design to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a two-level factorial design can identify critical factors affecting the reaction while minimizing experimental runs . Coupling this with purification techniques such as recrystallization or chromatography (e.g., using silica gel with gradient elution) ensures high purity .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- X-ray diffraction (XRD) to resolve crystal structure and confirm intramolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What are the critical stability considerations for storing 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol in research settings?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis. Regularly monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction pathway optimization for synthesizing piperidine derivatives like 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol?

Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict optimal conditions (e.g., solvent effects, catalytic mechanisms) . Tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .

Q. What methodologies resolve contradictions in biological activity data for 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol across studies?

- Dose-response profiling : Validate activity across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

- Meta-analysis : Statistically aggregate data to distinguish assay-specific artifacts (e.g., solvent interference) from true biological effects .

Q. How are polymorphic forms of piperidine-based compounds characterized, and how do they impact pharmacological properties?

- DSC/TGA : Differentiate polymorphs via melting points and thermal stability .

- PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database).

- Solubility studies : Assess bioavailability differences; e.g., Form I may exhibit 3× higher aqueous solubility than Form II, impacting in vivo efficacy .

Q. What advanced separation technologies are effective in isolating enantiomers or regioisomers of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol?

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Simulated moving bed (SMB) chromatography : Scalable for industrial-grade purity .

- Membrane separation : Leverage molecular weight cut-off (MWCO) filters for preliminary fractionation .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.